molecular formula C15H21FN2O17P2 B140820 Udp-2-fluoro-2-deoxyglucuronic acid CAS No. 149091-03-2

Udp-2-fluoro-2-deoxyglucuronic acid

Cat. No. B140820
M. Wt: 582.28 g/mol
InChI Key: ZXGAFQYUWRNMFJ-PCZBHKJPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UDP-2-fluoro-2-deoxyglucuronic acid (UDP-GlcUA) is an important molecule in the field of glycobiology. It is a nucleotide sugar that is involved in the biosynthesis of glycosaminoglycans (GAGs), which are a class of complex carbohydrates that are found in the extracellular matrix of many tissues in the body. UDP-GlcUA is synthesized by a series of enzymatic reactions that involve the conversion of glucose to UDP-glucose, followed by the addition of a uridine monophosphate (UMP) group and the oxidation of the C-6 hydroxyl group to a carboxyl group.

Mechanism Of Action

Udp-2-fluoro-2-deoxyglucuronic acid acts as a substrate for the enzymes that are involved in the biosynthesis of GAGs. Specifically, it is involved in the synthesis of hyaluronic acid, which is a major component of the extracellular matrix. Udp-2-fluoro-2-deoxyglucuronic acid is also involved in the synthesis of other GAGs, including chondroitin sulfate and heparan sulfate.

Biochemical And Physiological Effects

The biochemical and physiological effects of Udp-2-fluoro-2-deoxyglucuronic acid are largely related to its role in the biosynthesis of GAGs. GAGs are important components of the extracellular matrix and are involved in a wide range of biological processes, including cell adhesion, cell signaling, and tissue development. Udp-2-fluoro-2-deoxyglucuronic acid has also been shown to play a role in the regulation of inflammation and immune responses.

Advantages And Limitations For Lab Experiments

One of the advantages of studying Udp-2-fluoro-2-deoxyglucuronic acid in the laboratory is that it is a well-characterized molecule that is involved in a well-understood biosynthetic pathway. This makes it relatively easy to study the effects of Udp-2-fluoro-2-deoxyglucuronic acid on GAG biosynthesis and other biological processes. However, one limitation of studying Udp-2-fluoro-2-deoxyglucuronic acid is that it is a relatively complex molecule that is difficult to synthesize in large quantities. This can make it challenging to perform large-scale experiments with Udp-2-fluoro-2-deoxyglucuronic acid.

Future Directions

There are several future directions for research on Udp-2-fluoro-2-deoxyglucuronic acid. One area of interest is the role of Udp-2-fluoro-2-deoxyglucuronic acid in the regulation of inflammation and immune responses. Another area of interest is the development of new synthetic methods for Udp-2-fluoro-2-deoxyglucuronic acid that would allow for larger-scale experiments. Additionally, there is interest in studying the effects of Udp-2-fluoro-2-deoxyglucuronic acid on other biological processes, such as tissue development and wound healing.

Synthesis Methods

The synthesis of Udp-2-fluoro-2-deoxyglucuronic acid involves several enzymatic steps that are catalyzed by specific enzymes. The first step involves the conversion of glucose to UDP-glucose by the enzyme UDP-glucose pyrophosphorylase. This reaction is followed by the addition of a UMP group to UDP-glucose by the enzyme UDP-glucose dehydrogenase. The final step involves the oxidation of the C-6 hydroxyl group of UDP-glucuronic acid by the enzyme UDP-glucuronic acid 4-epimerase.

Scientific Research Applications

Udp-2-fluoro-2-deoxyglucuronic acid has been extensively studied in the field of glycobiology due to its importance in the biosynthesis of GAGs. GAGs are involved in a wide range of biological processes, including cell adhesion, cell signaling, and tissue development. Udp-2-fluoro-2-deoxyglucuronic acid has also been shown to play a role in the regulation of inflammation and immune responses.

properties

CAS RN

149091-03-2

Product Name

Udp-2-fluoro-2-deoxyglucuronic acid

Molecular Formula

C15H21FN2O17P2

Molecular Weight

582.28 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-fluoro-3,4-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C15H21FN2O17P2/c16-6-8(21)9(22)11(13(24)25)33-14(6)34-37(29,30)35-36(27,28)31-3-4-7(20)10(23)12(32-4)18-2-1-5(19)17-15(18)26/h1-2,4,6-12,14,20-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,17,19,26)/t4-,6-,7-,8-,9+,10-,11+,12-,14-/m1/s1

InChI Key

ZXGAFQYUWRNMFJ-PCZBHKJPSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)F)O)O

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)F)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)F)O)O

Other CAS RN

149091-03-2

synonyms

UDP-2-fluoro-2-deoxyglucuronic acid
UDP-FDGLU
uridine diphosphate 2-fluoro-2-deoxy-D-glucuronic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.